

Lactosyl-C18-Sphingosine: A Technical Guide to its Role in Immunology and Inflammation

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Compound of Interest

Compound Name: *Lactosyl-C18-sphingosine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosyl-C18-sphingosine, also known as Lactosylsphingosine or Lyso-Lactosylceramide, is a bioactive glycosphingolipid. Structurally, it consists of a C18 sphingosine base attached to a lactose disaccharide (galactose-glucose). It is the lyso-form of lactosylceramide (LacCer), meaning it lacks the fatty acyl group typically attached to the sphingosine base.^{[1][2]} As an intermediate in the complex metabolism of glycosphingolipids, **Lactosyl-C18-sphingosine** is positioned to play a significant role in various cellular processes, including cell signaling, immune responses, and the regulation of apoptosis.^[3] While research into its specific functions is ongoing, current evidence points towards a notable influence on the innate immune system, particularly on the function and viability of neutrophils.

This technical guide provides a comprehensive overview of the current understanding of **Lactosyl-C18-sphingosine**, focusing on its impact on immunology and inflammation, relevant signaling pathways, and key experimental methodologies.

The Role of Lactosyl-C18-Sphingosine in Immune Regulation

The primary immune cell type studied in relation to **Lactosyl-C18-sphingosine** is the neutrophil. Neutrophils are essential first responders in the innate immune system, responsible

for migrating to sites of infection or injury to eliminate pathogens. However, the prolonged presence and activity of neutrophils can contribute to tissue damage and chronic inflammation. Therefore, the regulation of neutrophil function, including their survival and clearance, is critical for maintaining immune homeostasis.

Lactosyl-C18-sphingosine has been shown to directly impact key functional responses of human neutrophils, suggesting a role in modulating the inflammatory process. Its effects appear to be distinct from its acylated parent molecule, lactosylceramide, which is often associated with pro-inflammatory signaling.[\[4\]](#)[\[5\]](#)

Quantitative Data on Neutrophil Function

The following table summarizes the known quantitative effects of **Lactosyl-C18-sphingosine** on isolated human neutrophils.

Functional Assay	Stimulus	Test Compound	Concentration	Observed Effect	Reference
Cell Viability	-	Lactosyl-C18-sphingosine	1 - 50 μ M	Reduces neutrophil viability in a concentration-dependent manner.	[1] [2]
Cell Aggregation	f-Met-Leu-Phe (fMLP)	Lactosyl-C18-sphingosine	1 μ M	Significantly inhibits fMLP-induced neutrophil aggregation.	[6] [7]

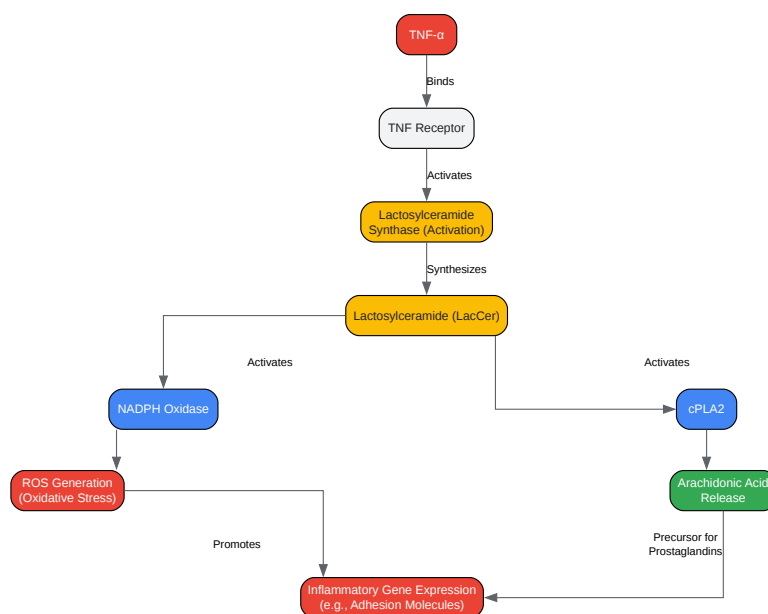
These findings indicate that **Lactosyl-C18-sphingosine** has a dual modulatory effect on neutrophils: it reduces their overall viability while also inhibiting their aggregation in response to a potent chemoattractant. The reduction in viability suggests an increase in programmed cell death (apoptosis), a crucial mechanism for the safe removal of neutrophils from inflammatory sites and the resolution of inflammation.[\[8\]](#) Inhibition of aggregation can prevent the excessive clustering of neutrophils that contributes to vascular occlusion and tissue damage.

Signaling Pathways

The precise signaling pathways and cell surface receptors for **Lactosyl-C18-sphingosine** have not been fully elucidated. However, by examining the well-documented pathways of its parent compound, Lactosylceramide, and the known mechanisms of neutrophil apoptosis, we can infer potential mechanisms of action.

Context: The Pro-Inflammatory Pathway of Lactosylceramide

Lactosylceramide (LacCer) is recognized as a significant pro-inflammatory mediator. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) can activate LacCer synthase, leading to increased LacCer production. This newly synthesized LacCer can then activate NADPH oxidase to generate reactive oxygen species (ROS) and cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid for the synthesis of prostaglandins and other inflammatory eicosanoids. This creates a positive feedback loop that amplifies inflammation.[\[4\]](#)[\[5\]](#)[\[9\]](#)

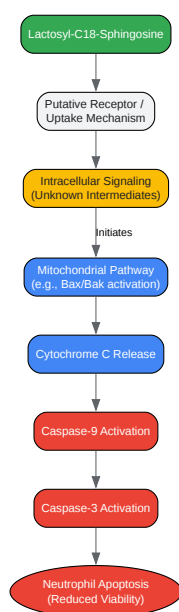


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Pro-inflammatory signaling pathway of Lactosylceramide (LacCer).

Putative Signaling Pathway for Lactosyl-C18-Sphingosine in Neutrophils

Given that **Lactosyl-C18-sphingosine** reduces neutrophil viability, it likely triggers an apoptotic pathway. Neutrophil apoptosis is primarily regulated by the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases. A plausible, though hypothetical, mechanism is that **Lactosyl-C18-sphingosine** interacts with an unknown surface receptor or enters the cell to initiate a signaling cascade that disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.



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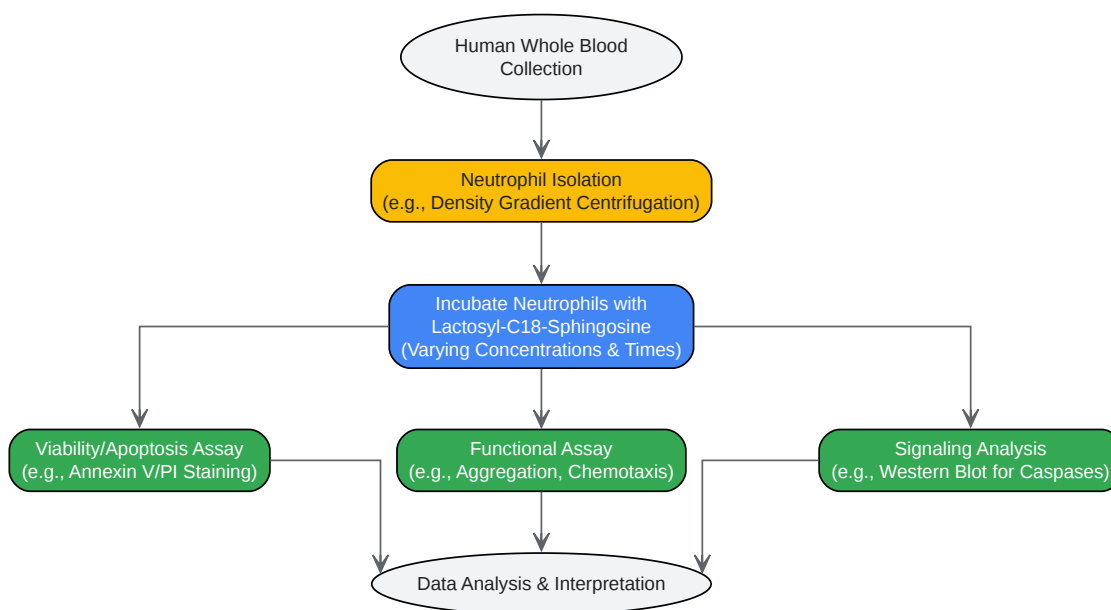
Putative pro-apoptotic signaling pathway of **Lactosyl-C18-sphingosine** in neutrophils.

Experimental Protocols & Methodologies

Investigating the effects of **Lactosyl-C18-sphingosine** requires robust methodologies for isolating immune cells and assessing their function.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for studying the impact of **Lactosyl-C18-sphingosine** on primary human neutrophils.



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Workflow for investigating the effects of **Lactosyl-C18-sphingosine** on neutrophils.

Protocol 1: Neutrophil Viability Assay (Trypan Blue Exclusion)

This protocol assesses cell viability by determining the integrity of the cell membrane.

- **Neutrophil Isolation:** Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque followed by dextran sedimentation. Resuspend purified neutrophils in a suitable buffer (e.g., RPMI 1640 medium).
- **Cell Treatment:** Aliquot neutrophils into microcentrifuge tubes. Add **Lactosyl-C18-sphingosine** to achieve final concentrations ranging from 1 μM to 50 μM . Include a vehicle control (the solvent used to dissolve the lipid). Incubate for a specified time (e.g., 2, 4, or 6 hours) at 37°C.
- **Staining:** Mix 10 μL of the cell suspension with 10 μL of 0.4% Trypan Blue solution.
- **Counting:** Load the mixture onto a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue) cells under a light microscope.
- **Calculation:** Calculate the percentage of viable cells as: $(\text{Number of viable cells} / \text{Total number of cells}) \times 100$.

Protocol 2: Neutrophil Aggregation Assay

This protocol measures the ability of neutrophils to aggregate in response to a stimulus.

- **Cell Preparation:** Isolate neutrophils as described above and resuspend them in a buffer containing calcium and magnesium (e.g., Hanks' Balanced Salt Solution). Adjust the cell concentration to approximately 2×10^7 cells/mL.
- **Pre-incubation:** Place the cell suspension in an aggregometer cuvette with a stir bar at 37°C. Add **Lactosyl-C18-sphingosine** (e.g., 1 μM final concentration) or vehicle control and incubate for 2-5 minutes.
- **Stimulation:** Add a stimulating agent such as fMLP (e.g., 100 nM final concentration) to induce aggregation.
- **Measurement:** Record the change in light transmittance through the cell suspension over time using the aggregometer. An increase in light transmittance corresponds to an increase in cell aggregation.

- Analysis: Quantify the aggregation by measuring the maximum change in light transmittance or the area under the curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the sensitive and specific quantification of **Lactosyl-C18-sphingosine** in biological samples (e.g., plasma, cell lysates).

- Sample Preparation: To a known volume of sample (e.g., 100 µL of plasma), add an internal standard (a stable isotope-labeled version of the analyte).
- Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol:water. The "single phase extract" is often suitable for recovering a broad range of sphingolipids.
- Chromatographic Separation: Inject the extracted sample onto a reversed-phase C18 liquid chromatography column. Use a gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid to separate the lipids.
- Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native **Lactosyl-C18-sphingosine** and its isotope-labeled internal standard.
- Quantification: Construct a calibration curve using known concentrations of the analyte. The concentration of **Lactosyl-C18-sphingosine** in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[\[10\]](#)

Conclusion and Future Directions

Lactosyl-C18-sphingosine is an emerging bioactive lipid with a clear modulatory role in the innate immune system. Current data demonstrates its ability to reduce neutrophil viability and inhibit aggregation, pointing towards a potential anti-inflammatory or pro-resolving function.[\[1\]](#)

[\[6\]](#) This contrasts with its parent molecule, lactosylceramide, which is typically pro-inflammatory.

For drug development professionals, **Lactosyl-C18-sphingosine** and its metabolic pathways present an intriguing area for therapeutic intervention. Key knowledge gaps remain, which represent critical future research directions:

- **Receptor Identification:** The specific cell surface or intracellular receptors that bind **Lactosyl-C18-sphingosine** are unknown. Identifying these targets is crucial for understanding its mechanism of action.
- **Signaling Cascade Elucidation:** The downstream signaling intermediates that link receptor binding to the observed effects on apoptosis and aggregation need to be identified.
- **In Vivo Relevance:** The role of **Lactosyl-C18-sphingosine** needs to be validated in in vivo models of inflammatory diseases, such as acute lung injury, inflammatory bowel disease, or autoimmune disorders.

Understanding how the balance between lactosylceramide and **Lactosyl-C18-sphingosine** is regulated during an immune response could unlock new strategies for promoting the resolution of inflammation and treating inflammatory diseases.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactosylsphingosine (d18:1) | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]
- 8. Neutrophil Apoptosis: Relevance to the Innate Immune Response and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. benchchem.com [benchchem.com]
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